molecular formula C8H10N2 B14399336 (E)-1-Ethyl-2-phenyldiazene CAS No. 89811-44-9

(E)-1-Ethyl-2-phenyldiazene

Cat. No.: B14399336
CAS No.: 89811-44-9
M. Wt: 134.18 g/mol
InChI Key: DZJLKUUYWOFNOL-UHFFFAOYSA-N
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Description

(E)-1-Ethyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) with an ethyl group attached to one nitrogen and a phenyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Ethyl-2-phenyldiazene typically involves the reaction of ethylamine with nitrous acid, followed by the coupling of the resulting diazonium salt with benzene. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate and to promote the formation of the desired diazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Ethyl-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, ethylphenylamine from reduction, and various substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

(E)-1-Ethyl-2-phenyldiazene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of (E)-1-Ethyl-2-phenyldiazene involves its ability to participate in electron transfer reactions due to the presence of the diazene group. This group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved often include redox reactions and the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-Ethyl-2-phenyldiazene include:

  • (E)-1-Methyl-2-phenyldiazene
  • (E)-1-Propyl-2-phenyldiazene
  • (E)-1-Butyl-2-phenyldiazene

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the ethyl group and the phenyl group attached to the diazene moiety. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89811-44-9

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

ethyl(phenyl)diazene

InChI

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

DZJLKUUYWOFNOL-UHFFFAOYSA-N

Canonical SMILES

CCN=NC1=CC=CC=C1

Origin of Product

United States

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